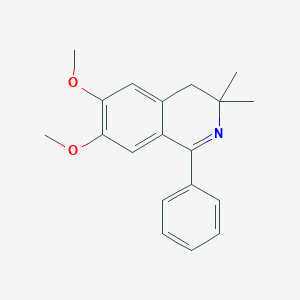
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, as well as dimethyl and phenyl groups at the 3 and 1 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,3-dimethyl-1-phenyl-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sodium N,N-phthaloylamino acyloxy borohydrides for the asymmetric reduction of 1-substituted-6,7-dimethoxyisoquinolines . Another approach includes the treatment of amines with n-butyllithium (n-BuLi) to facilitate cyclization into isoquinolones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinolines.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinolines, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-1-phenyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act on enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but differs in the degree of hydrogenation.
6,7-Dimethoxy-4-(3-methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another related compound with additional methoxy and hydrochloride groups.
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with methoxy groups at different positions.
Uniqueness
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, dimethyl, and phenyl groups makes it a valuable compound for various research applications .
Properties
CAS No. |
204636-06-6 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4g/mol |
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline |
InChI |
InChI=1S/C19H21NO2/c1-19(2)12-14-10-16(21-3)17(22-4)11-15(14)18(20-19)13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI Key |
QUMZJYWZNLLZMT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC)C |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















